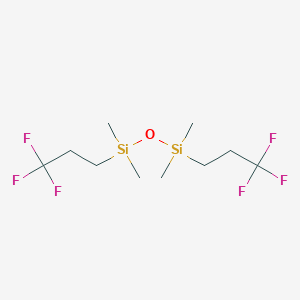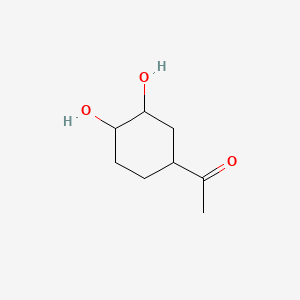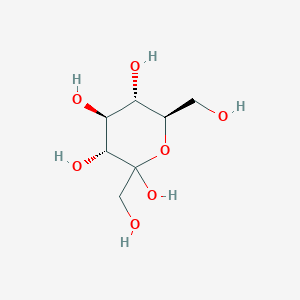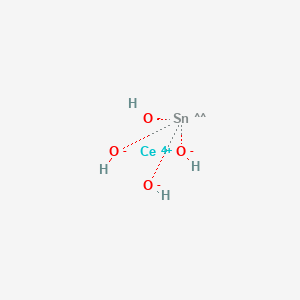
1,3-Bis(trifluoropropyl)tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(trifluoropropyl)tetramethyldisiloxane is an organosilicon compound with the molecular formula C10H20F6OSi2 . It is a liquid at room temperature and is primarily used as a chemical intermediate . This compound belongs to the organosiloxane family, which is known for its unique properties such as thermal stability, hydrophobicity, and flexibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with 3,3,3-trifluoropropene in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with the temperature maintained around 70-80°C and the reaction time ranging from a few hours to overnight.
Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrosilylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes to form silicon-carbon bonds.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Substitution: Reaction with nucleophiles to replace the trifluoropropyl groups.
Common Reagents and Conditions:
Hydrosilylation: Platinum or rhodium catalysts, alkenes, temperatures around 70-80°C.
Oxidation: Hydrogen peroxide or other oxidizing agents, room temperature to mild heating.
Substitution: Nucleophiles such as amines or alcohols, room temperature to mild heating.
Major Products:
Hydrosilylation: Formation of silicon-carbon bonded products.
Oxidation: Formation of silanols or siloxanes.
Substitution: Formation of substituted siloxanes with various functional groups.
Aplicaciones Científicas De Investigación
1,3-Bis(trifluoropropyl)tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized siloxanes and other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(trifluoropropyl)tetramethyldisiloxane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s thermal stability, hydrophobicity, and flexibility. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of new chemical bonds and functionalized products .
Comparación Con Compuestos Similares
1,1,3,3-Tetramethyldisiloxane: A similar compound used as a reducing agent and in hydrosilylation reactions.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: Used in the synthesis of functionalized siloxanes and as a crosslinking agent.
Uniqueness: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane is unique due to the presence of trifluoropropyl groups, which impart enhanced hydrophobicity and chemical resistance compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials with superior stability and resistance to harsh conditions .
Propiedades
Fórmula molecular |
C10H20F6OSi2 |
|---|---|
Peso molecular |
326.43 g/mol |
Nombre IUPAC |
[dimethyl(3,3,3-trifluoropropyl)silyl]oxy-dimethyl-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C10H20F6OSi2/c1-18(2,7-5-9(11,12)13)17-19(3,4)8-6-10(14,15)16/h5-8H2,1-4H3 |
Clave InChI |
BTAWOTXFBJKDHI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCC(F)(F)F)O[Si](C)(C)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)


![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)





![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
